molecular formula C11H7FO2S B1440940 3-Fluoro-5-(thiophen-2-yl)benzoic acid CAS No. 1261937-31-8

3-Fluoro-5-(thiophen-2-yl)benzoic acid

Cat. No. B1440940
M. Wt: 222.24 g/mol
InChI Key: MIQQROGWBNCJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Fluoro-5-(thiophen-2-yl)benzoic acid” is a chemical compound that is categorized as an intermediate for synthesizing pharmaceuticals, agrochemicals, and other chemicals. It has a molecular formula of C11H7FO2S and a molecular weight of 222.24 g/mol .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-(thiophen-2-yl)benzoic acid” consists of a benzoic acid group attached to a thiophene ring at the 5-position and a fluorine atom at the 3-position . The InChI code for this compound is 1S/C11H7FO2S/c12-10-2-1-7 (5-9 (10)11 (13)14)8-3-4-15-6-8/h1-6H, (H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-5-(thiophen-2-yl)benzoic acid” include a predicted boiling point of 391.4±32.0 °C, a predicted density of 1.380±0.06 g/cm3, and a predicted pKa of 3.77±0.10 .

Scientific Research Applications

Solar Energy Applications

3-Fluoro-5-(thiophen-2-yl)benzoic acid has been explored in the field of solar energy, particularly in dye-sensitized solar cells (DSSCs). Cho et al. (2014) studied organic dyes with fluorinated-benzothiadiazole spacers, demonstrating increased DSSC performance due to the introduction of fluorine atoms. This research emphasizes the potential of 3-Fluoro-5-(thiophen-2-yl)benzoic acid in improving the efficiency of solar cells (Cho et al., 2014).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands, including compounds structurally similar to 3-Fluoro-5-(thiophen-2-yl)benzoic acid, as potential sensitizers for Eu(III) and Tb(III) luminescence. This study provides insights into the use of such compounds in enhancing the luminescence properties of materials (Viswanathan & Bettencourt-Dias, 2006).

Materials Science and Sensor Technology

In materials science, 3-Fluoro-5-(thiophen-2-yl)benzoic acid derivatives are significant. Naik et al. (2018) explored thiophene-substituted 1,3,4-oxadiazoles, showcasing their potential as sensors, particularly for aniline sensing in various solvents. This research points towards the applicability of these compounds in developing sensitive and selective chemical sensors (Naik, Khazi, & Malimath, 2018).

Liquid Crystal Display Technology

The compound's derivatives have been utilized in liquid crystal display (LCD) technology. Hegde et al. (2013) investigated thiophene-based prop-2-enoates, demonstrating their effectiveness in promoting excellent photoalignment of nematic liquid crystals, a crucial aspect of LCD performance (Hegde, Ata Alla, Matharu, & Komitov, 2013).

properties

IUPAC Name

3-fluoro-5-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQQROGWBNCJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688537
Record name 3-Fluoro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(thiophen-2-yl)benzoic acid

CAS RN

1261937-31-8
Record name 3-Fluoro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-(thiophen-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-(thiophen-2-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Fluoro-5-(thiophen-2-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-(thiophen-2-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-(thiophen-2-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-5-(thiophen-2-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.